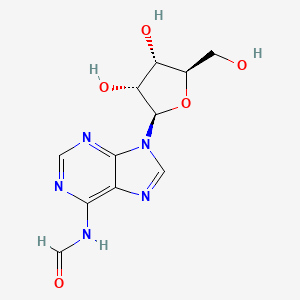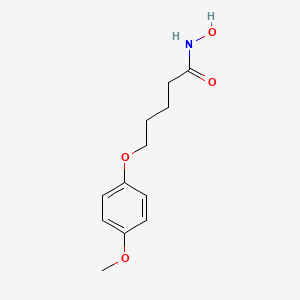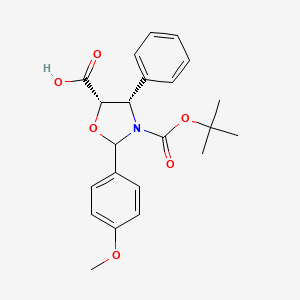
N6-Formyl-adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-Formyladenosine is a modified nucleoside found in RNA. It is formed through the oxidation of N6-methyladenosine, a prevalent internal modification in messenger RNA and non-coding RNA. This compound plays a significant role in various cellular pathways and has been discovered in mammalian messenger RNA .
Applications De Recherche Scientifique
N6-Formyladenosine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study RNA modifications and their effects on gene expression regulation. The compound’s role in RNA-protein interactions and its potential impact on cellular regulatory processes make it a valuable tool for understanding various biological mechanisms .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N6-Formyladenosine is synthesized through the oxidation of N6-methyladenosine. The process involves the use of Fe(II)- and α-ketoglutarate-dependent fat mass and obesity-associated (FTO) protein. This protein oxidizes N6-methyladenosine to generate N6-hydroxymethyladenosine as an intermediate modification, and N6-formyladenosine as a further oxidized product .
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for N6-Formyladenosine. The compound is primarily studied and synthesized in research laboratories for scientific purposes.
Analyse Des Réactions Chimiques
Types of Reactions: N6-Formyladenosine undergoes various chemical reactions, including oxidation and demethylation. The oxidation process is facilitated by Fe(II)- and α-ketoglutarate-dependent enzymes .
Common Reagents and Conditions: The common reagents used in the synthesis of N6-Formyladenosine include Fe(II) ions and α-ketoglutarate. The reaction conditions typically involve aqueous solutions under physiological conditions .
Major Products Formed: The major products formed from the oxidation of N6-methyladenosine are N6-hydroxymethyladenosine and N6-formyladenosine .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N6-Methyladenosine
- N6-Hydroxymethyladenosine
Uniqueness: N6-Formyladenosine is unique due to its formation through the oxidation of N6-methyladenosine. While N6-methyladenosine is a prevalent internal modification in RNA, N6-formyladenosine represents a further oxidized state, providing insights into the dynamic and reversible nature of RNA modifications .
Propriétés
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O5/c17-1-5-7(19)8(20)11(21-5)16-3-14-6-9(15-4-18)12-2-13-10(6)16/h2-5,7-8,11,17,19-20H,1H2,(H,12,13,15,18)/t5-,7-,8-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJXVWOUESNRCD-IOSLPCCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does the presence of f6A in RNA impact its photostability compared to standard adenosine?
A1: Research indicates that f6A exhibits significantly different photochemical properties compared to unmodified adenosine. While adenosine typically shows a very low yield of triplet excited states (around 0.1%) upon UV irradiation, f6A demonstrates a markedly higher propensity to form these reactive species []. This difference arises from the distinct electronic structure of f6A. Specifically, a lower-lying dark nπ* state in f6A acts as a doorway state, funneling excitation energy towards the formation of triplet states []. This finding suggests that RNA sequences containing f6A might be more susceptible to UV-induced damage and mutations compared to unmodified RNA.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3,7-diazabicyclo[3.3.1]nonan-3-yl)prop-2-en-1-one](/img/structure/B1145708.png)
![3,7-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1145709.png)




